molecular formula C8H12Cl2N2 B3030578 Isoindolin-4-amine dihydrochloride CAS No. 92259-85-3

Isoindolin-4-amine dihydrochloride

Cat. No.: B3030578
CAS No.: 92259-85-3
M. Wt: 207.10
InChI Key: PPLZYBVXLJLUNH-UHFFFAOYSA-N
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Description

Isoindolin-4-amine dihydrochloride is a chemical compound that belongs to the class of isoindoline derivatives Isoindoline is a bicyclic organic compound consisting of a benzene ring fused with a five-membered nitrogen-containing ring

Mechanism of Action

Target of Action

Isoindolin-4-amine dihydrochloride has been found to interact with the human dopamine receptor D2 . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors and physiological functions, including motor control, learning, and reward.

Mode of Action

The compound interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction can modulate the receptor’s activity, leading to changes in the signaling pathways it controls.

Biochemical Pathways

Given its interaction with the dopamine receptor d2, it’s likely that it influencesdopaminergic signaling pathways . These pathways play a key role in the regulation of various physiological functions, including motor control, reward, and certain endocrine functions.

Pharmacokinetics

In silico analysis suggests that it has good affinities and some pharmacokinetic parameters

Result of Action

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

Isoindolin-4-amine dihydrochloride can be synthesized through several methods. One common approach involves the reaction of isoindoline with amines under specific conditions. For example, a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines can be used . This reaction typically occurs under hydrogenolysis conditions at room temperature, leading to the formation of isoindoline derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial production are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Isoindolin-4-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form isoindolinone derivatives.

    Reduction: Reduction reactions can convert this compound to other isoindoline derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions include various isoindoline and isoindolinone derivatives, which can have different functional groups and properties depending on the specific reaction conditions used.

Scientific Research Applications

Isoindolin-4-amine dihydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Isoindoline derivatives are explored for their potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Isoindolin-4-amine dihydrochloride can be compared with other similar compounds, such as:

    Isoindoline: A related compound with a similar structure but different functional groups.

    Isoindolinone: An oxidized form of isoindoline with a carbonyl group.

    Phthalimide: A compound with a similar isoindoline nucleus but different substituents.

This compound is unique due to its specific amine and dihydrochloride functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

2,3-dihydro-1H-isoindol-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2.2ClH/c9-8-3-1-2-6-4-10-5-7(6)8;;/h1-3,10H,4-5,9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPLZYBVXLJLUNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)C(=CC=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50678778
Record name 2,3-Dihydro-1H-isoindol-4-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92259-85-3
Record name 2,3-Dihydro-1H-isoindol-4-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-1H-isoindol-4-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isoindolin-4-amine dihydrochloride
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Reactant of Route 6
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